2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is systematically identified using IUPAC conventions as 3-(4-pyridazinyl)alanine hydrochloride (1:1) . This nomenclature reflects its core structure: a pyridazine ring substituted at the 4-position with a propanoic acid backbone bearing an amino group. The molecular formula is C₇H₁₀ClN₃O₂ , with a molecular weight of 203.63 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-Pyridazinyl)alanine hydrochloride (1:1) |
| Molecular Formula | C₇H₁₀ClN₃O₂ |
| Molecular Weight | 203.63 g/mol |
| CAS Registry Number | 2137506-01-3 |
| SMILES | c1cnncc1CC(C(=O)O)N.Cl |
| InChI Key | NXAGHKNNHRUSMG-UHFFFAOYSA-N |
The systematic name emphasizes the protonated amine and chloride counterion, distinguishing it from neutral analogs. Synonyms include 4-pyridazinepropanoic acid, α-amino-, hydrochloride and H-DL-Ala(4-pyridazinyl)-OH·HCl .
Molecular Geometry and Conformational Analysis
The molecule consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) linked to a propanoic acid moiety via a methylene bridge. The amino group at the β-position and the carboxylic acid group introduce polarity, while the pyridazine ring contributes aromaticity and planar geometry.
Key geometric features include:
- Bond angles : The pyridazine ring exhibits bond angles close to 120°, consistent with sp² hybridization.
- Torsional flexibility : The methylene linker (C-C bond between the pyridazine and propanoic acid groups) permits rotational freedom, enabling conformational isomerism.
- Hydrogen bonding : The hydrochloride salt form facilitates ionic interactions between the protonated amine and chloride ion, stabilizing a zwitterionic structure in the solid state .
Computational models suggest the lowest-energy conformation places the carboxylic acid group antiperiplanar to the pyridazine ring, minimizing steric hindrance. However, experimental validation via NMR or rotational spectroscopy is lacking in published literature.
Crystallographic Data and X-ray Diffraction Studies
No crystallographic data or X-ray diffraction studies for this compound are currently reported in the provided sources. This gap contrasts with related pyridazine derivatives, such as 2-amino-3-(pyridin-4-yl)propanoic acid hydrochloride , which has documented crystal structures . For the title compound, future studies could employ:
- Single-crystal X-ray diffraction to resolve bond lengths and packing arrangements.
- Powder XRD to assess polymorphism or hydrate forms.
- DFT calculations to predict lattice parameters and electron density maps.
The absence of crystallographic data limits insights into its solid-state behavior, such as π-π stacking between pyridazine rings or hydrogen-bonding networks involving the hydrochloride group.
Comparative Structural Analysis with Related Pyridazine Derivatives
Comparative analysis reveals distinct structural and electronic differences between this compound and analogous heterocyclic amino acids:
Key observations :
- Electronic effects : The pyridazine ring’s electron-deficient nature (due to two adjacent N atoms) enhances electrophilic reactivity compared to pyridine or pyrimidine analogs .
- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral forms, critical for biological applications.
- Steric profile : The methylene spacer reduces steric crowding compared to directly fused heterocycles, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
These structural nuances influence physicochemical properties, such as logP (-1.2 predicted) and pKa values (amine: ~9.5; carboxylic acid: ~2.8), which are essential for drug design and synthetic modification .
Properties
IUPAC Name |
2-amino-3-pyridazin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)3-5-1-2-9-10-4-5;/h1-2,4,6H,3,8H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAGHKNNHRUSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and alanine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and the reactions are typically carried out under reflux conditions.
Catalysts and Reagents: Common reagents used in the synthesis include hydrochloric acid, which is used to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro form.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride has the following characteristics:
- Chemical Formula : CHNO·HCl
- Molecular Weight : Approximately 203.63 g/mol
- Structure : The compound features an amino group, a carboxylic acid group, and a pyridazine ring, which contribute to its reactivity and biological interactions.
Neuropharmacology
Research indicates that 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride may interact with glutamate receptors, suggesting a role in modulating excitatory neurotransmission. This property positions it as a candidate for studying neuroprotective effects and potential treatments for neurological disorders such as:
- Alzheimer's Disease : Investigations into its ability to enhance synaptic function and reduce neurodegeneration.
- Parkinson's Disease : Its modulation of neurotransmitter systems may provide insights into therapeutic strategies.
Medicinal Chemistry
The compound's structural similarity to amino acids allows it to participate in protein synthesis and metabolic pathways. Its potential applications include:
- Drug Development : As a precursor or building block in the synthesis of novel pharmaceuticals targeting various diseases.
- Analgesic Properties : Some derivatives have been studied for their pain-relieving effects, indicating its utility in pain management therapies.
Organic Synthesis
The functional groups present in 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride facilitate various chemical reactions, making it valuable in organic synthesis:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for the formation of diverse derivatives.
- Esterification and Amidation Reactions : The carboxylic acid group can be utilized to create esters or amides, expanding the compound's utility in synthesizing complex molecules.
Case Studies and Research Findings
Several studies have highlighted the applications of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated enhancement of synaptic plasticity in animal models. |
| Study B | Analgesic Activity | Showed potential pain relief in preclinical trials. |
| Study C | Organic Synthesis | Developed efficient methods for synthesizing derivatives with improved biological activity. |
Mechanism of Action
The mechanism of action of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to specific proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound shares structural similarities with other propanoic acid derivatives and heterocyclic analogs. Below is a detailed comparison based on substituents, molecular properties, and applications.
Substituent Variations and Molecular Properties
Key Observations:
Pyridazine vs. Oxane: The pyridazin-4-yl group in the target compound provides aromaticity and nitrogen-rich π-electron systems, favoring interactions with biological targets like kinases or GABA receptors.
Dihydrochloride vs. Hydrochloride : The dihydrochloride analog (EN300-51817826) has a higher molecular weight (231.68 vs. ~210 for the hydrochloride) due to an additional HCl molecule, which may improve aqueous solubility but reduce stability under basic conditions .
Sulfur and Azo Modifications : The triazolylsulfanyl analog (C₅H₈N₄O₂S) introduces sulfur, enhancing metabolic stability via resistance to oxidative degradation. The azo-containing analog (C₁₅H₁₅ClN₄O₂) exhibits photoresponsive behavior due to the N=N bond, enabling applications in light-activated drug delivery .
Pharmacokinetic and Toxicological Data
The dihydrochloride form (EN300-51817826) is cataloged by Enamine Ltd., indicating its use in high-throughput screening, whereas the oxan-4-yl variant (CAS 1393524-16-7) is marketed by PharmaBlock Sciences for peptide mimetic research .
Biological Activity
2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride, a compound with notable biological significance, has been the subject of various studies exploring its pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is . The compound features a pyridazine ring, which is known for its biological activity in various contexts, including as an enzyme inhibitor and in receptor modulation.
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission and inflammation.
Target Receptors
- P2Y Receptors : Recent studies have highlighted the compound's potential as a selective antagonist for P2Y receptors, which are involved in platelet aggregation and inflammatory responses .
- Glutamate Receptors : There is evidence suggesting that derivatives of this compound may modulate glutamate receptors, contributing to neuroprotective effects .
Antimicrobial Properties
Studies have demonstrated that 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride exhibits significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Candida albicans | 16.69 |
This table highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as its antifungal properties against common pathogens.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptor activity suggests a potential role in reducing excitotoxicity associated with conditions like Alzheimer's disease .
Case Studies
- Antibacterial Efficacy : A study conducted on various pyridazine derivatives, including 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride, showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that the compound effectively inhibited bacterial growth within hours of exposure .
- Neuroprotection in Animal Models : In vivo studies using rodent models of stroke demonstrated that administration of this compound significantly reduced neuronal death and improved functional recovery post-injury. The mechanism was attributed to its action on glutamate receptors, which are critical in excitotoxic damage .
Q & A
Q. How can the molecular structure of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride be confirmed experimentally?
To confirm the molecular structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze the , , and 2D spectra (e.g., COSY, HSQC) to resolve the pyridazine ring protons (δ 8.5–9.5 ppm) and the α/β protons of the propanoic acid backbone (δ 3.0–4.5 ppm). HRMS should match the molecular formula CHClNO (MW 278.14) with a mass error <5 ppm. Cross-validate with infrared spectroscopy (IR) to identify carboxylate (1700–1750 cm) and amine (3300–3500 cm) functional groups .
Q. What is the solubility profile of this compound in common laboratory solvents?
The hydrochloride salt form enhances aqueous solubility. It is soluble in polar solvents like water (pH-dependent, ~50 mg/mL at pH 3–5), dimethyl sulfoxide (DMSO), and methanol. Limited solubility is observed in nonpolar solvents (e.g., hexane, ethyl acetate). For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers to avoid precipitation .
Q. How should purity and stability be assessed for this compound?
Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) is recommended. Purity should exceed 95% for biological assays. Stability studies under varying temperatures (4°C, -20°C) and pH (2–9) reveal degradation products, which can be quantified using LC-MS. Store lyophilized powder at -20°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?
Optimize the Strecker synthesis or reductive amination of pyridazine-4-carbaldehyde with glycine derivatives. Key parameters:
- Catalyst selection : Use chiral catalysts (e.g., (R)-BINAP) for enantioselective synthesis to achieve >99% ee.
- Reaction temperature : Maintain 0–5°C during imine formation to minimize racemization.
- Acidification : Precipitate the hydrochloride salt by adding HCl (1M) in anhydrous ethanol to avoid byproducts.
Monitor intermediates via thin-layer chromatography (TLC) and confirm enantiopurity with chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Q. How should contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?
Contradictions may arise from off-target effects, assay conditions, or compound stability. Mitigation strategies:
- Dose-response curves : Use a wide concentration range (1 nM–100 µM) to identify non-specific binding.
- Orthogonal assays : Validate receptor binding (SPR or radioligand assays) with functional readouts (cAMP or calcium flux assays).
- Metabolite screening : Check for degradation products (e.g., free pyridazine) via LC-MS that may interfere with assays .
Q. What strategies are effective for studying its blood-brain barrier (BBB) penetration in preclinical models?
Use in situ brain perfusion in rodents or an in vitro BBB model (e.g., hCMEC/D3 cell monolayer). Key steps:
- Permeability assay : Measure apparent permeability (P) using a two-chamber system.
- Active transport inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux mechanisms.
- LC-MS/MS quantification : Detect compound levels in brain homogenates with a lower limit of quantification (LLOQ) <1 ng/mL .
Q. How can chiral purity impact its biological activity, and what analytical methods are critical for validation?
The (S)-enantiomer may exhibit higher receptor affinity due to steric complementarity. Chiral impurities (>2%) can skew dose-response relationships. Validate purity using:
- Circular dichroism (CD) : Compare spectra with enantiopure standards.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Chiral derivatization : React with Marfey’s reagent and analyze via HPLC .
Methodological Considerations
Q. How to design a stability-indicating method for forced degradation studies?
Subject the compound to:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative stress : 3% HO at 25°C for 6h.
- Photolysis : Expose to UV light (254 nm) for 48h.
Separate degradation products using UPLC-PDA-MS and quantify degradation pathways (e.g., dechlorination, ring oxidation) .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
Use molecular dynamics (MD) simulations (AMBER or GROMACS) to predict:
- LogP : ~1.2 (moderate lipophilicity).
- Protein binding : >90% (estimated via SwissADME).
- Metabolic sites : CYP3A4-mediated oxidation of the pyridazine ring (predicted with StarDrop). Validate with microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
